molecular formula C22H16ClN3O B10887288 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B10887288
M. Wt: 373.8 g/mol
InChI Key: KBVRBQXPCGAPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-derived small molecule characterized by a 4-chlorophenyl substituent at the quinoline’s 2-position and a pyridin-2-ylmethyl group attached via a carboxamide linkage at the 4-position. This structural motif combines electron-withdrawing (chlorophenyl) and π-electron-rich (pyridinyl) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-16-10-8-15(9-11-16)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-14-17-5-3-4-12-24-17/h1-13H,14H2,(H,25,27)

InChI Key

KBVRBQXPCGAPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

EDC/HOBt-Mediated Amidation

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond under mild conditions.

Procedure :

  • Quinoline-4-carboxylic acid (1 mmol) is dissolved in DMF (5 mL).

  • EDC (1.2 mmol) and HOBt (1.2 mmol) are added, followed by pyridin-2-ylmethylamine (1.5 mmol).

  • The mixture is stirred at room temperature for 12–24 hours.

  • Workup involves extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 60–70% yield.

Characterization data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.05 (s, 1H, NH), 8.95 (d, J = 2.0 Hz, 1H), 8.48 (s, 1H), 8.39 (dd, J = 1.4, 4.8 Hz, 1H), 8.30–8.25 (m, 4H), 7.87 (dd, J = 2.4, 9.0 Hz, 1H).

  • HRMS : m/z calculated for C₂₂H₁₇ClN₃O [M+H]⁺: 374.1055; found: 374.1051.

Acid Chloride Intermediate

Alternatively, the carboxylic acid is converted to its acid chloride using thionyl chloride, followed by amine coupling.

Protocol :

  • Quinoline-4-carboxylic acid (1 mmol) is refluxed with thionyl chloride (5 mL) and DMF (catalytic) for 3 hours.

  • Excess thionyl chloride is removed under vacuum, and the residue is dissolved in THF.

  • Pyridin-2-ylmethylamine (1.2 mmol) is added, and the reaction is stirred overnight.

  • Purification by recrystallization (ethanol) yields the carboxamide in 65–75% purity.

Catalytic Synthesis Using Magnetic Nanoparticles

A solvent-free, eco-friendly approach employs Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride as a reusable catalyst. This method enhances reaction efficiency and reduces waste.

Optimized conditions :

  • Catalyst loading: 10 mg per mmol of substrate.

  • Temperature: 80°C.

  • Reaction time: 2–4 hours.

Procedure :

  • 4-Chlorobenzaldehyde (1 mmol), pyruvic acid (1 mmol), and aniline (1 mmol) are mixed with the catalyst.

  • The mixture is stirred at 80°C, yielding 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

  • Subsequent coupling with pyridin-2-ylmethylamine via EDC/HOBt gives the final product in 85% overall yield.

Advantages :

  • Catalyst recovery via magnetic separation and reuse for 5 cycles without significant activity loss.

  • Reduced solvent consumption and energy requirements.

Structural Modifications and Byproduct Analysis

Side reactions, such as over-chlorination or incomplete coupling, are mitigated through:

  • Temperature control : Maintaining reflux temperatures below 140°C prevents decomposition.

  • Stoichiometric precision : Using 1.2 equivalents of coupling agents minimizes unreacted intermediates.

Common impurities :

  • Unreacted carboxylic acid : Identified by TLC (Rf = 0.3 in ethyl acetate/hexane).

  • Di-adducts : Formed with excess amine, removed via column chromatography.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Catalyst Reusability
Pfitzinger + EDC/HOBt60–7024–36 hoursNot applicable
Acid chloride route65–7518–24 hoursNot applicable
Magnetic nanoparticle854–6 hours5 cycles

The catalytic method offers superior efficiency and sustainability, though the Pfitzinger route remains valuable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of this compound is its antimalarial activity. Research has shown that derivatives of quinoline-4-carboxamides exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The compound was identified through phenotypic screening and optimized for improved pharmacokinetic properties.

Key Findings:

  • Mechanism of Action : The compound acts by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite, showcasing a novel mechanism compared to existing antimalarials .
  • Efficacy : In vivo studies demonstrated that optimized derivatives had excellent oral efficacy in P. berghei malaria mouse models, achieving effective doses (ED90) below 1 mg/kg when administered orally for four days .
CompoundEC50 (nM)Oral Efficacy (ED90, mg/kg)
Original Hit120N/A
Optimized Derivative<10<1

Cancer Research

The compound's structural features also position it as a candidate for cancer treatment. Studies have focused on its inhibitory effects on mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in various cancers.

Case Study:

A medicinal chemistry campaign led to the discovery of compounds that effectively inhibit R132H and R132C mutant forms of IDH1, with one derivative displaying an IC50 value of 1.0 μM against R132C mIDH1 . This highlights the compound's potential as a targeted therapy in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring significantly influence biological activity.

Observations:

  • Substituent Effects : The presence and positioning of halogen atoms and other groups on the aromatic rings affect both potency and selectivity against target enzymes.
  • Optimal Modifications : Certain modifications, such as introducing a 2-carboxylic acid analog, maintained activity while enhancing selectivity against mutant enzymes .
ModificationActivity Against IDH1 MutantsIC50 (μM)
Original CompoundR132H1.6
2-Carboxylic Acid AnalogR132H1.0

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate the activity of these targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Quinoline Position 2/4) Yield (%) Melting Point (°C) Purity (HPLC) Key Biological Activity/Notes Reference
Target Compound : 2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide 2: 4-Cl-phenyl; 4: pyridin-2-ylmethyl carboxamide N/A N/A N/A Hypothesized antimicrobial/kinase inhibition
N-(3-Pyridinylmethyl)-2-(2-pyridinyl)quinoline-4-carboxamide 2: pyridin-2-yl; 4: pyridin-3-ylmethyl N/A N/A N/A Structural analog; no activity reported
2-Phenyl-N-(3-pyridinyl)quinoline-4-carboxamide 2: phenyl; 4: pyridin-3-yl N/A N/A N/A Potential kinase target engagement
N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2: pyridin-3-yl; 4: 2,6-diCl-phenyl N/A N/A N/A Enhanced lipophilicity; possible toxicity
2-(4-Methylphenyl)-N-(2-pyridinyl)quinoline-4-carboxamide 2: 4-methylphenyl; 4: pyridin-2-yl N/A N/A N/A Increased lipophilicity vs. chlorophenyl
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) 2: pyridin-3-yl; 4: naphthalen-2-yl 19.8 215–216 N/A Lower yield; bulky substituent
N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives 2: substituted phenyl; 4: dimethylamino propyl 54–67 168–189 97.6–99.7 Antibacterial activity (MIC: 0.5–8 µg/mL)
(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide 4: fluorinated pyrrolidine; 6: methoxy N/A N/A N/A FAP inhibitor; PET tracer (IC₅₀ = 8.5 nM)

Key Comparison Points:

Substituent Effects on Activity: The 4-chlorophenyl group in the target compound likely enhances electronic interactions with target proteins compared to methylphenyl () or unsubstituted phenyl (). Chlorine’s electron-withdrawing nature may improve binding to hydrophobic pockets or catalytic sites . This flexibility may optimize pharmacokinetic properties .

Synthetic Feasibility: Analogs with simpler substituents (e.g., dimethylamino propyl, ) show moderate yields (54–67%), while bulkier groups (e.g., naphthyl, ) result in lower yields (10–24%). The target compound’s synthesis is likely feasible but may require optimized coupling conditions .

Physicochemical Properties: Melting points for quinoline-4-carboxamides correlate with substituent bulk/rigidity. For example, naphthyl derivatives (215–216°C, ) melt higher than aliphatic amine-linked compounds (168–189°C, ). The target compound’s melting point is expected to fall within this range . HPLC purity for similar compounds exceeds 97%, suggesting the target compound would require similar rigorous purification .

Biological Activity :

  • While the target compound’s activity is underexplored, structural analogs exhibit diverse roles:

  • Antimicrobial: Dimethylamino propyl derivatives () inhibit bacterial growth (MIC: 0.5–8 µg/mL).
  • Enzyme Inhibition: Fluorinated pyrrolidine derivatives () target fibroblast activation protein (FAP) with nanomolar potency.
  • Insecticidal : Pyridine-containing analogs () show superior activity to commercial insecticides.

Biological Activity

2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline derivatives. Its unique structure, characterized by a quinoline core with a 4-chlorophenyl group and a pyridin-2-ylmethyl moiety, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its pharmacological implications.

  • Molecular Formula : C22H16ClN3O
  • Molecular Weight : 373.84 g/mol
  • LogP : 5.204 (indicating high lipophilicity)

The compound's structure is crucial for its interaction with biological targets, influencing its pharmacokinetic properties and biological efficacy.

Antimicrobial Activity

Research indicates that 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Quinoline derivatives are known to interact with cellular pathways involved in cancer progression.

Mechanism of Action :
The compound is believed to exert its effects by modulating key signaling pathways and inhibiting specific enzymes involved in tumor growth. For instance, it has shown activity against cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective cytotoxicity.

Cytotoxicity Data :

Cell LineIC50 (µM)
MCF-710
A54915

These results underscore the compound's potential as a lead in anticancer drug development .

Case Studies

Recent studies have focused on optimizing the pharmacokinetic profiles of quinoline derivatives, including this compound. A notable study involved the synthesis of several analogs to enhance their efficacy against Plasmodium falciparum, demonstrating that modifications to the structure can lead to improved bioactivity and stability .

Example Study

In a study evaluating the antimalarial activity of quinoline derivatives, 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide was found to possess moderate potency against Plasmodium falciparum, with an EC50 value of approximately 120 nM. The compound's ability to inhibit translation elongation factor 2 (PfEF2) was identified as a novel mechanism of action, which is critical for protein synthesis in the parasite .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted amines. Key steps include:

  • Amide Bond Formation : Use coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base. Reaction yields (~59%) are achieved after 16 hours at room temperature .
  • Oxidative Reactions : For intermediates, NaIO4 and RuO2·H2O in CCl4/MeCN mixtures under aerobic conditions yield oxidized derivatives (e.g., carboxylic acids, 29% yield) .
  • Purification : Use reverse-phase HPLC (e.g., Zorbax SB-C18 column) with gradient elution (MeCN/H2O + 0.1% formic acid) for isolating pure products .

Q. Optimization Tips :

  • Adjust solvent polarity (e.g., DMF for solubility vs. acetonitrile for selectivity).
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing quinoline-4-carboxamide derivatives, and what key spectral markers should researchers focus on?

Methodological Answer:

  • 1H and 13C NMR :
    • Quinoline Core : Look for aromatic protons at δ 7.5–9.0 ppm (e.g., H-2 and H-8 in quinoline) and carbons at ~120–150 ppm .
    • Pyridinylmethyl Group : Methylenic protons (N-CH2-pyridine) appear as doublets at δ 4.5–5.0 ppm .
  • Mass Spectrometry (ESI-MS) : Key fragments include [M+H]+ and losses like CO (Δm/z = -28) or pyridyl groups (Δm/z = -79) .
  • IR Spectroscopy : Confirm amide bonds via C=O stretches at ~1650–1680 cm⁻¹ .

Validation : Cross-reference with X-ray crystallography data (e.g., C–C bond lengths ~1.48 Å in quinoline cores) for structural accuracy .

Q. How can researchers design initial biological screening assays to evaluate the anticancer potential of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays (e.g., cytochrome P450 2C9) with IC50 calculations. Include positive controls (e.g., sulfaphenazole) .
  • DNA Interaction Studies :
    • UV-Vis Titration : Monitor hypochromicity at 260 nm to assess DNA intercalation.
    • Ethidium Bromide Displacement : Quantify fluorescence quenching to determine binding constants (Kb) .
  • Cytotoxicity Screening :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM. Compare to cisplatin as a reference .

Advanced Research Questions

Q. What molecular docking strategies are recommended to study the interaction between this compound and cytochrome P450 enzymes, and how can binding affinity be validated experimentally?

Methodological Answer:

  • In Silico Docking :
    • Use AutoDock Vina with PDB structures (e.g., 1R9O for CYP2C9). Focus on the heme-binding pocket and key residues (e.g., Phe476, Arg108).
    • Validate poses using MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized CYP2C8.
    • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the quinoline core and substituents for enhanced target specificity?

Methodological Answer:

  • Core Modifications :
    • Replace the chlorophenyl group with trifluoromethyl (CF3) or methoxy (OCH3) to assess electronic effects on DNA intercalation .
    • Compare pyridin-2-ylmethyl vs. pyridin-4-ylmethyl substituents using cytotoxicity assays to determine steric influences .
  • Substituent Libraries :
    • Synthesize analogs with varying alkyl chain lengths (e.g., methyl, ethyl) on the amide nitrogen. Test for logP changes and membrane permeability (Caco-2 assays) .
  • Data Analysis :
    • Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (Hammett σ, π) with IC50 values .

Q. What advanced analytical methods (e.g., X-ray crystallography, cryo-EM) are suitable for resolving the compound's binding mode with DNA or enzymes?

Methodological Answer:

  • X-ray Crystallography :
    • Co-crystallize the compound with B-DNA (dodecamer sequence) or CYP2C9. Resolve structures at <2.0 Å resolution using synchrotron radiation .
  • Cryo-Electron Microscopy (cryo-EM) :
    • For large complexes (e.g., DNA-polymerase ternary structures), collect >100,000 particles and refine to 3–4 Å resolution .
  • MicroED :
    • Apply to nanocrystalline samples (<1 µm) for rapid structure determination of enzyme-bound states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.